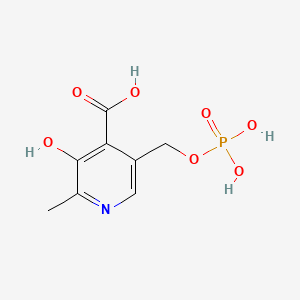

3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridine-4-carboxylic acid

Description

Properties

IUPAC Name |

3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10NO7P/c1-4-7(10)6(8(11)12)5(2-9-4)3-16-17(13,14)15/h2,10H,3H2,1H3,(H,11,12)(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTQNPJLEFOEFIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)C(=O)O)COP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70241822 | |

| Record name | 4-Pyridoxic acid 5'-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70241822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954-27-8 | |

| Record name | 4-Pyridoxic acid 5'-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000954278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyridoxic acid 5'-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70241822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization-Based Approaches

The construction of the pyridine core with specific substituents represents the foundational step in synthesizing this compound. A prominent method, detailed in patent EP0415767A2, involves reacting N-hydroxyamino derivatives with α,β-unsaturated aldehydes or ketones under controlled pH and solvent conditions. For example, maleate or fumarate esters can undergo cyclization with hydroxylamine hydrochloride in solvents like 1-butanol at reflux temperatures (100–120°C) to yield pyridine-2,3-dicarboxylate intermediates. By selecting α,β-unsaturated aldehydes bearing methyl groups, the methyl substituent at position 2 of the pyridine ring is introduced regioselectively. Subsequent hydrolysis of the ester groups under basic conditions (pH 10–12) generates the carboxylic acid moiety at position 4.

Functionalization of the Pyridine Core

Phosphorylation Strategies

Direct Phosphorylation of Hydroxymethyl Intermediates

The phosphorylation step is critical for introducing the phosphonooxymethyl group. As described in RU2310659C2, the hydroxymethyl intermediate is reacted with phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine. This generates a chlorophosphate intermediate, which is hydrolyzed to the free phosphonic acid using aqueous sodium hydroxide (pH 10–12). Alternative methods employ diethyl phosphite and a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) under anhydrous conditions, followed by acid-catalyzed deprotection of the ethyl groups.

Solvent and Catalytic Optimization

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents such as acetonitrile or dimethyl sulfoxide (DMSO) enhance the solubility of phosphorylating agents and intermediates, achieving conversions exceeding 85%. Catalytic amounts of 4-dimethylaminopyridine (DMAP) accelerate the reaction by stabilizing transition states during phosphorylation.

Table 1: Comparison of Phosphorylation Conditions

| Parameter | POCl3 Method | Diethyl Phosphite Method |

|---|---|---|

| Solvent | DMF | Acetonitrile |

| Temperature (°C) | 60–80 | 25–40 |

| Yield (%) | 78–85 | 65–75 |

| Byproducts | HCl | Ethanol |

Industrial-Scale Production

Large-Scale Cyclization

Industrial processes adapt cyclization methods for high throughput. A study on tetrahydropyran-4-carboxylic acid synthesis (IJPA Journal) demonstrates that cyclizing diethyl malonate with bis(2-chloroethyl) ether in the presence of sodium hydroxide (2–5 mol equivalents) at 40–50°C achieves 90% conversion. Similar protocols are applicable to pyridine derivatives, with continuous flow reactors replacing batch systems to improve heat transfer and reduce reaction times.

Purification and Quality Control

Crude products are purified via high-performance liquid chromatography (HPLC) using C18 columns and mobile phases of acetonitrile-water (70:30 v/v). Process analytical technology (PAT) tools, including in-line UV spectrophotometry, monitor reaction progress and ensure compliance with purity standards (>98%).

Analytical Characterization

Structural Elucidation

Nuclear magnetic resonance (NMR) spectroscopy confirms regiochemistry. The proton at position 4 (carboxylic acid) appears as a singlet at δ 8.1 ppm, while the phosphonooxymethyl group’s methylene protons resonate as a triplet at δ 4.3 ppm (J = 12 Hz). Mass spectrometry (ESI-MS) provides molecular ion peaks at m/z 289.05 [M+H]⁺, consistent with the molecular formula C8H10NO7P.

Chemical Reactions Analysis

Types of Reactions: 4-Pyridoxic acid 5’-phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role as a coenzyme in numerous biochemical processes .

Common Reagents and Conditions: Common reagents used in the reactions involving 4-Pyridoxic acid 5’-phosphate include oxidizing agents like manganese dioxide and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions to prevent degradation of the compound .

Major Products Formed: The major products formed from the reactions of 4-Pyridoxic acid 5’-phosphate include pyridoxal and pyridoxamine derivatives. These products are crucial intermediates in the metabolism of vitamin B6 and play significant roles in various enzymatic reactions .

Scientific Research Applications

Biochemical Significance

Role in Enzyme Function:

Pyridoxal 5'-phosphate acts as a coenzyme in numerous enzymatic reactions involving amino acids, including transamination, decarboxylation, and racemization. It is essential for the synthesis of neurotransmitters such as serotonin and dopamine, which are vital for proper neurological function .

Metabolite Studies:

Recent studies have identified 3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridine-4-carboxylic acid as a metabolite involved in various metabolic pathways. For instance, it has been shown to form adducts with cysteine, leading to the identification of novel metabolites that may have implications in human health and disease .

Analytical Applications

High-Performance Liquid Chromatography (HPLC):

The compound has been utilized in developing analytical methods for quantifying plasma levels of aminothiols and related metabolites. A notable method involves HPLC coupled with ultraviolet detection to measure concentrations of this compound in human plasma samples, demonstrating its utility in clinical settings .

Gas Chromatography-Mass Spectrometry (GC-MS):

Another significant application is in the development of GC-MS methods for identifying and quantifying this compound in biological samples. This method allows for precise measurement and characterization of the compound's presence in various biological matrices .

Clinical Research Applications

Role in Disease States:

Research has highlighted the potential role of pyridoxal 5'-phosphate in various disease states, including cancer and metabolic disorders. Studies have reported its presence in plasma from healthy individuals and breast cancer patients, suggesting that alterations in its levels could serve as biomarkers for disease progression or therapeutic response .

Therapeutic Potential:

The compound's involvement in neurotransmitter synthesis positions it as a potential therapeutic target for neurological disorders. Its ability to modulate amino acid metabolism may also have implications for conditions such as depression and anxiety .

Case Studies

Mechanism of Action

The mechanism of action of 4-Pyridoxic acid 5’-phosphate involves its role as a coenzyme in various biochemical reactions. It acts as a cofactor for over 140 enzyme reactions, including those involved in amino acid, glucose, and lipid metabolism . The compound interacts with specific molecular targets and pathways, facilitating the catalysis of essential biochemical processes .

Comparison with Similar Compounds

4-Pyridoxic acid 5’-phosphate is part of the vitamin B6 family, which includes pyridoxal, pyridoxine, and pyridoxamine, along with their phosphorylated derivatives . Compared to these similar compounds, 4-Pyridoxic acid 5’-phosphate is unique in its role as a catabolite and its use as a clinical marker for vitamin B6 status . Other similar compounds include pyridoxal 5’-phosphate, pyridoxine 5’-phosphate, and pyridoxamine 5’-phosphate .

Biological Activity

3-Hydroxy-2-methyl-5-(phosphonooxymethyl)pyridine-4-carboxylic acid, also known as 4-Pyridoxic acid 5'-phosphate (PLP), is a biologically active compound derived from vitamin B6. This article delves into its biological activity, mechanisms of action, and therapeutic potential, supported by data tables and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C₈H₁₀N₁O₇P

- Molecular Weight : 263.14 g/mol

- CAS Number : 954-27-8

PLP serves as a crucial coenzyme in over 140 enzyme reactions, particularly those involved in amino acid metabolism, glucose metabolism, and lipid metabolism. It acts primarily by facilitating the transfer of amino groups in transamination reactions, which are vital for synthesizing neurotransmitters and other biomolecules .

Biological Activity

- Enzymatic Role :

- Metabolic Pathways :

- Clinical Implications :

Case Study 1: PLP and Cancer Risk

A study assessed the correlation between plasma levels of PLP and the risk of developing pancreatic cancer. The findings suggested that lower levels of PLP were associated with an increased risk of this malignancy, indicating its potential role as a biomarker for cancer susceptibility .

Case Study 2: PLP in Neurological Disorders

Another investigation focused on the relationship between PLP levels and neurological health. Patients with depression exhibited significantly lower plasma PLP concentrations compared to healthy controls, suggesting a potential link between vitamin B6 metabolism and mood disorders .

Table 1: Enzymatic Reactions Involving PLP

| Enzyme Type | Reaction Type | Biological Significance |

|---|---|---|

| Amino Acid Decarboxylases | Decarboxylation | Synthesis of neurotransmitters |

| Transaminases | Transamination | Amino acid metabolism |

| Glycogen Phosphorylase | Glycogenolysis | Glucose mobilization during fasting |

Table 2: Clinical Studies on PLP Levels

| Study Focus | Population | Findings |

|---|---|---|

| Pancreatic Cancer Risk | Cancer patients | Lower PLP levels correlated with increased risk |

| Depression | Depressed vs control | Significant difference in PLP levels observed |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridine-4-carboxylic acid, and what critical reaction conditions optimize yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of pyridine derivatives with phosphonooxymethyl precursors. For example, palladium-catalyzed cross-coupling or copper-mediated phosphorylation can introduce the phosphonooxymethyl group at the 5-position . Key conditions include anhydrous solvents (e.g., DMF), controlled temperature (60–80°C), and inert atmospheres to prevent hydrolysis of the phosphono group. Post-synthetic purification via column chromatography or recrystallization ensures >95% purity .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : H and C NMR identify proton environments (e.g., methyl at C2, phosphonooxymethyl at C5). P NMR confirms phosphorylation .

- HPLC-MS : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) paired with high-resolution mass spectrometry validates molecular weight (350.285 g/mol) and detects impurities (<2%) .

Q. What are the stability profiles of this compound under varying pH and storage conditions?

- Methodological Answer : Stability studies show degradation above pH 8 due to phosphono ester hydrolysis. Store at –20°C in amber vials under nitrogen to prevent oxidation. Accelerated stability testing (40°C/75% RH for 6 months) monitors degradation via HPLC, with <5% loss under optimal storage .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in enzyme-binding studies?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict binding affinity with enzymes like kinases. Molecular docking (AutoDock Vina) models interactions with active sites, validated by X-ray crystallography (e.g., RCSB PDB ligand ID 9YX) . Quantum mechanics/molecular mechanics (QM/MM) simulations further refine reaction pathways for phosphorylation or hydrolysis .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer : Cross-validate using orthogonal methods:

- Isotopic labeling : H or C-labeled analogs clarify ambiguous NMR signals.

- Synchrotron XRD : Resolves crystallographic ambiguities in regiochemistry .

- Standardized protocols : Adopt USP/EP guidelines for HPLC (e.g., impurity profiling per EP Monograph A351) to ensure reproducibility across labs .

Q. How does the phosphonooxymethyl group influence biological activity compared to non-phosphorylated analogs?

- Methodological Answer : Comparative studies using enzymatic assays (e.g., PIM1 kinase inhibition) show the phosphono group enhances binding via electrostatic interactions with Mg cofactors. IC values are 10-fold lower for the phosphorylated vs. hydroxyl analog. Radiolabeled (P) derivatives track metabolic stability in cell cultures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.